

Urechistachykinin II: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Urechistachykinin II	
Cat. No.:	B549583	Get Quote

An In-depth Technical Guide on the Tachykinin-Related Neuropeptide from Urechis unicinctus

Introduction

Urechistachykinin II (Ue-TK-II) is a neuropeptide isolated from the ventral nerve cords of the marine spoon worm, Urechis unicinctus, commonly known as the fat innkeeper worm.[1] As a member of the tachykinin-related peptide family, Ue-TK-II exhibits significant homology with vertebrate and insect tachykinins.[1] This guide provides a comprehensive overview of the biochemical properties, physiological functions, signaling mechanisms, and relevant experimental methodologies for the study of Ue-TK-II, aimed at researchers, scientists, and professionals in the field of drug development.

Urechis unicinctus, the source organism, is a marine echiuran worm found in East Asia, particularly in the Bohai Gulf of China, and off the coasts of Korea and Hokkaido.[2] It is a detritivore that inhabits U-shaped burrows in sand and mud.[2]

Biochemical Properties of Urechistachykinin Peptides

Seven Urechistachykinins, designated Ue-TK-I through Ue-TK-VII, have been identified, all derived from a single precursor protein. The amino acid sequences of Ue-TK-I and Ue-TK-II have been determined through direct protein sequencing.

Peptide	Amino Acid Sequence	Molecular Weight (Da)
Urechistachykinin I	H-Leu-Arg-Gln-Ser-Gln-Phe- Val-Gly-Ser-Arg-NH2	Not Available
Urechistachykinin II	H-Ala-Ala-Gly-Met-Gly-Phe- Phe-Gly-Ala-Arg-NH2	984[2]
Urechistachykinin III-VII	Not Individually Sequenced	Not Available

Physiological Functions

The primary physiological role of **Urechistachykinin II** and its related peptides is the induction of muscle contraction. Additionally, these peptides have been shown to possess antimicrobial properties.

Muscle Contraction

Ue-TK-II exerts a contractile action on the inner circular body-wall muscle of Urechis unicinctus. [1][2] This activity is characteristic of tachykinin peptides, which are known to be potent stimulators of smooth muscle contraction in various animal phyla. The contractile response is mediated by the activation of a specific receptor on the muscle cells. While dose-response data with specific EC50 values for Ue-TK-II on Urechis unicinctus muscle are not readily available in the literature, the observed contractile activity underscores its role as a significant neuromuscular signaling molecule in this organism. Urechistachykinins have also been shown to potentiate spontaneous rhythmic contractions of the cockroach hindgut.[1]

Antimicrobial Activity

Urechistachykinins I and II have demonstrated antimicrobial effects.[3] The antimicrobial activity is linked to the hydrophobicity of the peptides and their ability to interact with and disrupt microbial membranes.[3] Structure-activity relationship studies, involving the substitution of amino acid residues, have indicated that the hydrophobic phenylalanine at position 6 (Phe-6) in Ue-TK-II plays a more critical role in its antimicrobial action than other residues.[3]

Parameter	Value	Microorganism(s)
Minimum Inhibitory Concentration (MIC)	Not Available	Not Available

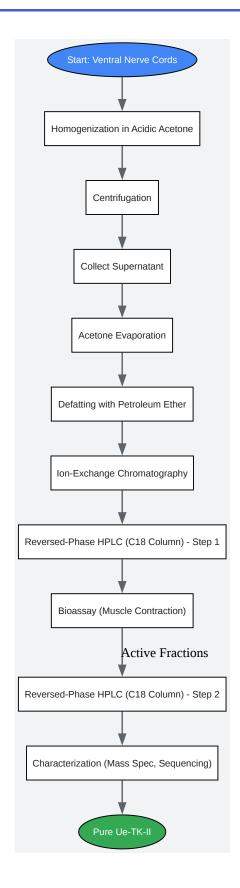
Signaling Pathway of the Urechistachykinin Receptor

Urechistachykinins exert their effects through a dedicated G-protein coupled receptor (GPCR) known as the Urechistachykinin receptor (UTKR). The activation of UTKR initiates a canonical phosphoinositide signaling cascade.

Upon binding of Ue-TK-II to the UTKR, the receptor undergoes a conformational change, leading to the activation of the heterotrimeric G-protein, Gq/11. The activated Gα subunit of Gq/11 stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. The elevated intracellular Ca2+ concentration, along with DAG-mediated activation of protein kinase C (PKC), leads to the downstream cellular responses, primarily muscle contraction.

Click to download full resolution via product page

Caption: Urechistachykinin II signaling pathway.


Experimental Protocols

Detailed experimental protocols for the study of **Urechistachykinin II** are not extensively published. However, based on the methodologies reported for tachykinin-related peptides, the following sections provide representative protocols that can be adapted for Ue-TK-II research.

Peptide Isolation and Purification from Urechis unicinctus

This protocol outlines a general procedure for the extraction and purification of **Urechistachykinin II** from the ventral nerve cords of Urechis unicinctus.

Click to download full resolution via product page

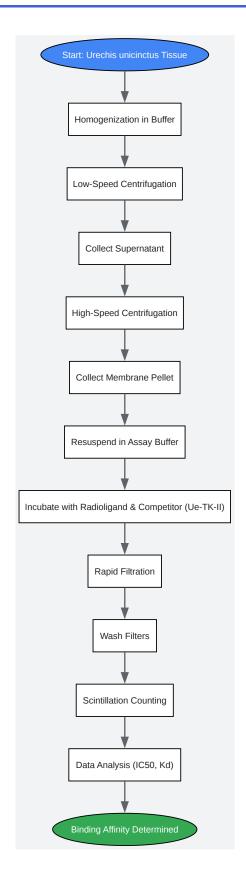
Caption: Workflow for Ue-TK-II purification.

Methodology:

- Tissue Extraction: Ventral nerve cords from Urechis unicinctus are dissected and homogenized in cold acetone containing hydrochloric acid.
- Centrifugation: The homogenate is centrifuged at a high speed to pellet insoluble material.
- Supernatant Collection and Preparation: The supernatant is collected, and the acetone is removed by evaporation. The resulting aqueous solution is then washed with petroleum ether to remove lipids.
- Ion-Exchange Chromatography: The crude extract is subjected to cation-exchange chromatography. Peptides are eluted with a salt gradient.
- Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):
 - Fractions showing biological activity (muscle contraction) are pooled and further purified by RP-HPLC on a C18 column.
 - A linear gradient of acetonitrile in water, both containing trifluoroacetic acid, is typically used for elution.
 - Elution is monitored by UV absorbance at 214 nm.
- Bioassay-Guided Fractionation: Fractions from each purification step are tested for their ability to induce contraction in a suitable muscle preparation (e.g., Urechis unicinctus body wall muscle or cockroach hindgut) to identify the fractions containing the active peptide.
- Final Purification and Characterization: Active fractions are subjected to further rounds of RP-HPLC using different gradient conditions or column chemistries until a single pure peptide is obtained. The purified peptide is then characterized by mass spectrometry to determine its molecular weight and amino acid sequencing to determine its primary structure.

In Vitro Muscle Contraction Assay

This protocol describes a method for assessing the contractile activity of Ue-TK-II on an isolated muscle preparation.


Methodology:

- Tissue Preparation: The inner circular body-wall muscle of Urechis unicinctus is dissected and mounted in an organ bath containing physiological saline.
- Apparatus Setup: The organ bath is maintained at a constant temperature and continuously aerated. One end of the muscle strip is fixed, and the other is connected to an isometric force transducer to record changes in muscle tension.
- Equilibration: The muscle is allowed to equilibrate in the organ bath under a slight resting tension until a stable baseline is achieved.
- Peptide Application: Ue-TK-II is added to the organ bath in a cumulative or non-cumulative manner at increasing concentrations.
- Data Recording: The contractile response (increase in tension) is recorded for each concentration of the peptide.
- Data Analysis: A dose-response curve is constructed by plotting the magnitude of the contraction against the logarithm of the peptide concentration. The EC50 value (the concentration of peptide that produces 50% of the maximal response) can then be calculated.

Receptor Binding Assay

This generalized protocol outlines the steps for a competitive radioligand binding assay to characterize the interaction of Ue-TK-II with its receptor.

Click to download full resolution via product page

Caption: Workflow for a receptor binding assay.

Methodology:

- Membrane Preparation:
 - Tissue rich in UTKR (e.g., body wall muscle or nerve cords from Urechis unicinctus) is homogenized in a cold buffer.
 - The homogenate is subjected to differential centrifugation to isolate the crude membrane fraction.
 - The final membrane pellet is resuspended in an appropriate assay buffer.
- Binding Reaction:
 - Aliquots of the membrane preparation are incubated with a constant concentration of a radiolabeled tachykinin ligand (e.g., [125I]-Bolton-Hunter substance P, which may crossreact, or a custom tritiated or iodinated Ue-TK-II) and varying concentrations of unlabeled Ue-TK-II as the competitor.
 - Non-specific binding is determined in the presence of a high concentration of an unlabeled tachykinin agonist.
- Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
- Washing: The filters are washed with cold assay buffer to remove any non-specifically bound radioligand.
- Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
- Data Analysis: The specific binding is calculated by subtracting the non-specific binding from
 the total binding. A competition curve is generated by plotting the percentage of specific
 binding against the logarithm of the competitor (Ue-TK-II) concentration. The IC50 value (the
 concentration of Ue-TK-II that inhibits 50% of the specific radioligand binding) is determined,
 from which the equilibrium dissociation constant (Kd) can be calculated using the ChengPrusoff equation.

Antimicrobial Susceptibility Assay (Broth Microdilution)

This protocol describes a standard method to determine the Minimum Inhibitory Concentration (MIC) of Ue-TK-II against various microbial strains.

Methodology:

- Microorganism Preparation: A standardized inoculum of the test microorganism (bacteria or fungi) is prepared in a suitable growth medium.
- Peptide Dilution: Ue-TK-II is serially diluted in the growth medium in a 96-well microtiter plate to obtain a range of concentrations.
- Inoculation: The standardized microbial inoculum is added to each well of the microtiter plate containing the peptide dilutions.
- Controls: Positive (microorganisms in medium without peptide) and negative (medium only) controls are included.
- Incubation: The plate is incubated under appropriate conditions (temperature, time) for the growth of the microorganism.
- MIC Determination: The MIC is determined as the lowest concentration of Ue-TK-II that completely inhibits the visible growth of the microorganism.

Conclusion

Urechistachykinin II is a fascinating neuropeptide from the marine worm Urechis unicinctus with conserved functions related to muscle contraction, aligning it with the broader tachykinin family. Its antimicrobial properties also present an interesting avenue for further investigation. While the fundamental aspects of its biology and signaling pathway have been elucidated, a significant opportunity exists for further research to quantify its physiological effects, determine its receptor binding kinetics, and fully characterize its antimicrobial spectrum and mechanism of action. The protocols and information provided in this guide serve as a foundational resource for scientists and researchers aiming to explore the therapeutic and scientific potential of **Urechistachykinin II**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Two novel tachykinin-related neuropeptides in the echiuroid worm, Urechis unicinctus PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. uniprot.org [uniprot.org]
- 3. The functional role of the tachykinin consensus region of urechistachykinin peptide family for its antimicrobial activity PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Urechistachykinin II: A Technical Guide for Researchers and Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b549583#urechistachykinin-ii-source-organismurechis-unicinctus]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com